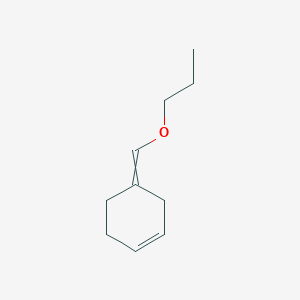
4-(Propoxymethylidene)cyclohex-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Propoxymethylidene)cyclohex-1-ene is an organic compound belonging to the class of cycloalkenes. Cycloalkenes are hydrocarbons that contain a ring of carbon atoms with one or more double bonds. This compound is characterized by a cyclohexene ring with a propoxymethylidene substituent at the 4-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Propoxymethylidene)cyclohex-1-ene can be achieved through various synthetic routes. One common method involves the dehydration of alcohols using an acid catalyst. For instance, the dehydration of 4-methylcyclohexanol using phosphoric acid can yield 4-methylcyclohexene
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These processes often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
4-(Propoxymethylidene)cyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding cyclohexane derivatives.
Substitution: The compound can undergo substitution reactions where the propoxymethylidene group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) are common.
Major Products Formed
Oxidation: Formation of cyclohexanone or cyclohexane carboxylic acid.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of halogenated cyclohexenes.
Aplicaciones Científicas De Investigación
4-(Propoxymethylidene)cyclohex-1-ene has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(Propoxymethylidene)cyclohex-1-ene involves its interaction with specific molecular targets and pathways. For instance, similar cyclohexene derivatives have been shown to inhibit Toll-like receptor 4 (TLR4) signaling, thereby suppressing the production of proinflammatory cytokines . This suggests potential anti-inflammatory properties.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexene: A simple cycloalkene with a single double bond.
4-Methylcyclohexene: A cyclohexene derivative with a methyl group at the 4-position.
1-Methyl-4-(1-methylethylidene)cyclohexene: Another cyclohexene derivative with a different substituent pattern.
Uniqueness
4-(Propoxymethylidene)cyclohex-1-ene is unique due to its specific substituent pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
79915-78-9 |
|---|---|
Fórmula molecular |
C10H16O |
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
4-(propoxymethylidene)cyclohexene |
InChI |
InChI=1S/C10H16O/c1-2-8-11-9-10-6-4-3-5-7-10/h3-4,9H,2,5-8H2,1H3 |
Clave InChI |
BJPGJVWXZVIBRJ-UHFFFAOYSA-N |
SMILES canónico |
CCCOC=C1CCC=CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Ethyl-9-(4-ethylphenyl)-4-methoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B14421607.png)

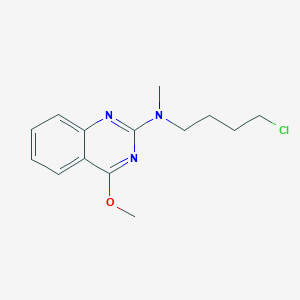

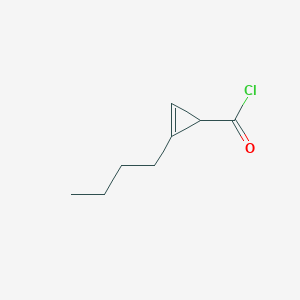


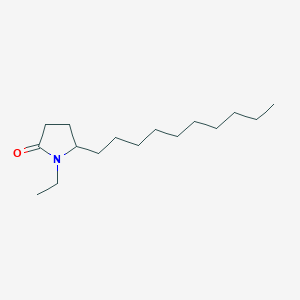

![2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-pyridin-2-ylcyclohex-2-en-1-one](/img/structure/B14421653.png)
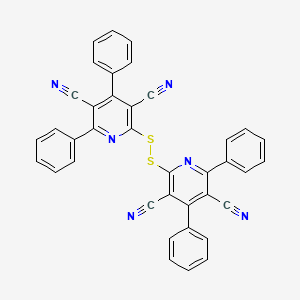
![1-(Bicyclo[4.1.0]heptan-2-ylidene)-3,3-dimethylbutan-2-one](/img/structure/B14421671.png)
![4-[(Dimethylamino)methylidene]-2,6-dimethylheptane-3,5-dione](/img/structure/B14421672.png)
